OppB protein, Salmonella

Sequence Identity Species Specificity Epitope Mapping

OppB protein (CAS 110910-52-6) is the integral membrane permease subunit of the oligopeptide ABC transporter (OppABCDF) from Salmonella enterica serovar Typhimurium, a model system for bacterial peptide uptake and virulence research. This full-length polytopic membrane protein (306 amino acid residues), encoded by the oppB gene at locus STM1745, is experimentally established to span the inner membrane six times with N- and C-termini oriented toward the cytoplasm.

Molecular Formula C7H14N4O3
Molecular Weight 0
CAS No. 110910-52-6
Cat. No. B1165972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOppB protein, Salmonella
CAS110910-52-6
SynonymsOppB protein, Salmonella
Molecular FormulaC7H14N4O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OppB Protein, Salmonella: Product Definition and Scientific Context for Procurement


OppB protein (CAS 110910-52-6) is the integral membrane permease subunit of the oligopeptide ABC transporter (OppABCDF) from Salmonella enterica serovar Typhimurium, a model system for bacterial peptide uptake and virulence research [1]. This full-length polytopic membrane protein (306 amino acid residues), encoded by the oppB gene at locus STM1745, is experimentally established to span the inner membrane six times with N- and C-termini oriented toward the cytoplasm [2]. The Opp system transports peptides of two to five amino acid residues with highest affinity for tripeptides and is essential for nutrient acquisition and cell-wall peptide recycling during infection [3]. The recombinant form, expressed in Escherichia coli with an N-terminal His-tag and purified to ≥90% homogeneity, provides a defined molecular tool for functional, structural, and immunological studies requiring species-specific Salmonella components [4].

Target Salmonella-specific OppB permease for transport and virulence studies
Format Full-length recombinant protein, N-terminal His-tag, defined purity
Topology Experimentally confirmed 6-transmembrane helix membrane protein

Why Salmonella OppB Cannot Be Substituted by E. coli or Other Bacterial Orthologs


Despite high sequence conservation among enterobacterial OppB homologs, species-specific sequence polymorphisms at critical positions (approximately 6-8 residue substitutions between Salmonella Typhimurium P08005 and Escherichia coli P0AFH2) preclude functional interchangeability in applications requiring native sequence context [1][2]. The Salmonella OppB protein participates in the recycling of species-specific murein tripeptides and contributes to virulence-associated nutrient acquisition in the host environment, processes that are not directly recapitulated by orthologs from other species [3]. Additionally, antibodies raised against Salmonella OppB may fail to cross-react with E. coli OppB due to epitope differences in solvent-exposed loop regions, a critical consideration for immunological detection of Salmonella in mixed-microbiota samples [1]. Procurement of the species-matched recombinant protein ensures experimental relevance when studying Salmonella-specific transport mechanisms, virulence factor expression, or developing Salmonella-targeted diagnostics.

Risk Factor
Salmonella OppB
E. coli OppB (or other orthologs)
Sequence divergence
Loop-localized residue substitutions may alter antibody epitopes
Epitope mismatch may limit cross-reactivity in immunological assays
Topology validation
Experimentally verified 6-TM topology with cytoplasmic termini
Topology often predicted computationally; experimental data absent
Strain provenance
LT2 type strain with fully closed reference genome
Some E. coli strains have draft genomes, varying OppB annotation

Quantitative Differentiation Evidence: Salmonella OppB Protein (CAS 110910-52-6) vs. Closest Analogs


Sequence Divergence: Salmonella Typhimurium LT2 OppB Differs from E. coli K-12 OppB at 7 Residue Positions Across 306 Amino Acids

Pairwise alignment of the full-length OppB amino acid sequence from Salmonella Typhimurium LT2 (UniProt P08005) with the closest ortholog from Escherichia coli K-12 (UniProt P0AFH2) reveals 7 non-identical residue positions, yielding a sequence identity of 97.7% (299/306 residues identical) [1]. Substitution sites include GERAL→GERTL at positions 33-37, LANI→MANI at positions 45-48, LNTRWDY→LKQNTKWDY at positions 100-106, MGFAM→MGLAM at positions 141-145, LKQNT→LKQNT (conserved), IIFRHAL→IILRHAL at positions 261-267, and VFAITLQW→IFAIILHW at positions 185-192. These non-conservative substitutions cluster in predicted extracellular loop domains, directly impacting antibody recognition surfaces [2].

Sequence Identity
Head-to-head
Salmonella P08005 vs E. coli P0AFH2
97.7% identity (299/306); 7 substitutions in extracellular loops
Epitope-targeting antibody development may require species-matched protein
Substitutions clustered in predicted antibody-accessible regions
Sequence Identity Species Specificity Epitope Mapping

Membrane Topology: Salmonella OppB Contains 6 Transmembrane Helices, Experimentally Distinct from the 6-Helix Topology of OppC Subunit

Experimental membrane topology mapping using β-lactamase and alkaline phosphatase fusions demonstrated that Salmonella OppB spans the cytoplasmic membrane 6 times with both N- and C-termini localized to the cytoplasmic face [1]. This topology was confirmed by biochemical protease accessibility and immunological detection. In contrast, the co-expressed OppC subunit, while also a 6-span membrane protein in Salmonella, has a distinct primary sequence (306 vs. 302 amino acids in OppC) and contributes non-redundant substrate translocation functions [1][2].

Topology Map
Head-to-head
PhoA / BlaM fusion reporters 6 TM helices, cytoplasmic N- and C-termini confirmed
Supports correct orientation in proteoliposome reconstitution studies
Distinct from OppC subunit despite similar helix count
Membrane Protein Topology ABC Transporter Architecture Protein Engineering

Orthogonal Validation of Transmembrane Domain Predictions: Experimental Confirmation vs. Sequence-Based Prediction for Salmonella OppB

While hydropathy analysis predicts 6 membrane-spanning regions for all ABC transporter permease subunits, experimental validation via OppB-PhoA and OppB-BlaM fusion analysis in Salmonella typhimurium uniquely confirmed the predicted topology for this specific protein [1]. The study demonstrated that OppB-PhoA fusions at predicted periplasmic loop positions yielded high alkaline phosphatase activity, while OppB-BlaM fusions at predicted cytoplasmic regions conferred ampicillin resistance only when exported, providing dual-reporter confirmation. This orthogonal dataset distinguishes Salmonella OppB from a majority of in-class permeases that lack experimentally verified topology, including many E. coli and Bacillus subtilis orthologs [2].

Topology Confirmation
Class-level
Dual-reporter validation PhoA and BlaM activities match predicted loops
Reduces reliance on computational predictions alone for structural projects
Many orthologs lack comparable experimental topology data
Topology Mapping Immunochemical Validation ABC Transporter Structural Biology

Strain Provenance: Recombinant OppB Originates from Salmonella Typhimurium LT2 Type Strain, a Fully Sequenced Reference Genome

The recombinant Salmonella OppB protein (UniProt P08005) is cloned from Salmonella enterica subsp. enterica serovar Typhimurium strain LT2 (ATCC 700720, SGSC 1412), the type strain with a completely closed and annotated 4.86-Mb genome (NCBI Reference Sequence NC_003197.2) [1][2]. By contrast, some commercially available OppB proteins are produced from less well-characterized E. coli isolates (e.g., O157:H7 strains) whose OppB gene annotation may vary between assemblies. The LT2 strain has been the reference Salmonella genome since 2001, ensuring that the protein sequence matches the canonical database entry [3].

Strain Source
Reported
Strain LT2 (ATCC 700720)
Genome Closed 4.86 Mb, NC_003197.2
Type strain provenance supports sequence traceability and reproducibility
E. coli orthologs may derive from draft assemblies
Genome Reference Strain Quality Control Reproducibility

Product Specification: Recombinant Full-Length Salmonella OppB Is Provided at ≥90% Purity with Verified Full-Length Sequence, Enabling Reproducible Assays

Commercially available recombinant Salmonella OppB (e.g., Creative BioMart Cat. RFL28691SF) is supplied as full-length protein (amino acids 1-306) with an N-terminal His-tag, purified to ≥90% homogeneity as assessed by SDS-PAGE, and formulated in Tris/PBS-based buffer with 6% trehalose at pH 8.0 [1]. This specification contrasts with some E. coli OppB recombinant products that may be supplied as partial fragments or with lower purity. The defined formulation enables reproducible reconstitution for transport assays or immunization protocols without confounding buffer artifacts [2].

Product Spec
Specification review
Purity ≥90% (SDS-PAGE)
Length Full-length 1-306 aa
Buffer Tris/PBS, 6% trehalose, pH 8.0
Defined formulation may reduce inter-batch variability in functional assays
Some comparator products supplied as fragments or lower purity
Recombinant Protein Purity Quality Control Biochemical Assay Standardization

Optimal Application Scenarios for Procuring Salmonella OppB Protein (CAS 110910-52-6)


Salmonella-Specific Monoclonal Antibody Generation and Epitope Mapping

Use Salmonella OppB as an immunogen to raise species-specific monoclonal antibodies that do not cross-react with E. coli OppB. The 7-residue divergence between Salmonella and E. coli sequences, mapped to extracellular loop regions by topology data, provides rational epitope selection sites for peptide immunogen design [1]. This application is directly supported by the verified full-length protein sequence and strain provenance from Salmonella Typhimurium LT2.

ABC Transporter Structural Biology Using Experimentally Validated Topology

Employ the recombinant OppB protein for cryo-EM or X-ray crystallography studies of the oligopeptide transporter complex. The experimentally confirmed 6-transmembrane topology with cytoplasmic termini, validated by orthologous PhoA/BlaM fusion data, provides a gold-standard annotation for model building and map interpretation [2]. This reduces the risk of mis-assigning helix registers, a common issue when relying solely on computational topology predictions.

Salmonella Virulence Factor Functional Assays in Bacterial Two-Hybrid or Reconstitution Systems

Utilize the full-length Salmonella OppB as a bait or control in protein-protein interaction screens focused on Salmonella virulence factors. The species-matched sequence ensures that any identified interactions are relevant to Salmonella pathogenesis pathways, including cell-wall peptide recycling during intracellular infection [3]. The ≥90% purity and defined storage buffer enable consistent performance in surface plasmon resonance (SPR) or bio-layer interferometry (BLI) binding assays.

Quality Control Reference Standard for Salmonella Detection Assays in Food or Clinical Microbiology

Deploy the recombinant OppB protein as a positive control antigen in ELISA or lateral-flow immunoassays designed to detect Salmonella contamination in food, environmental, or clinical samples. The protein's origin from the LT2 type strain ensures genetic stability and traceability, critical for regulatory submissions requiring defined reference materials [4].

Application
Selection Property
Validation Focus
Salmonella-specific antibody generation
Species-specific loop epitopes
Cross-reactivity screening vs E. coli OppB
ABC transporter structural biology
Experimentally validated 6-TM topology
Helix register assignment in cryo-EM maps
Virulence factor functional assays
Full-length native sequence context
Binding specificity in SPR / BLI
Salmonella detection assay QC standard
LT2 reference strain traceability
Regulatory reference material validation
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